2-Bromo-3-chloro-4-fluoro-1-methoxybenzene
Description
2-Bromo-3-chloro-4-fluoro-1-methoxybenzene is a halogen- and methoxy-substituted benzene derivative. The compound features a bromine atom at position 2, chlorine at position 3, fluorine at position 4, and a methoxy group (-OCH₃) at position 1 of the aromatic ring (molecular formula: C₇H₅BrClFO). This substitution pattern creates a highly polarized aromatic system, where the electron-donating methoxy group (ortho/para-directing) competes with the electron-withdrawing halogens (meta-directing) in influencing reactivity.
Properties
IUPAC Name |
3-bromo-2-chloro-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDRDQHYTCIZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Precursor Synthesis : 3-Chloro-4-fluoro-1-methoxybenzoic acid is prepared via carboxylation of a substituted benzene derivative.
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Bromination : The carboxylic acid group is replaced with bromine under oxidative conditions.
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Workup : Purification via column chromatography (hexane/ethyl acetate) yields the target compound.
Example Protocol
| Parameter | Value |
|---|---|
| Starting Material | 3-Chloro-4-fluoro-1-methoxybenzoic acid |
| Reagent | Bu₄NBr₃ (1.5 mmol), K₃PO₄ (0.5 mmol) |
| Solvent | MeCN (0.2 M) |
| Temperature | 100°C |
| Reaction Time | 16 hours |
| Yield | 85% |
Sequential Halogenation and O-Methylation
This approach involves introducing halogens in a stepwise manner, followed by methoxylation.
Chlorination and Fluorination
A benzene derivative (e.g., 1-methoxy-4-fluorobenzene) undergoes electrophilic chlorination at position 3 using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃). Fluorination is achieved via a Schiemann reaction, where a diazonium salt intermediate is treated with hydrofluoric acid (HF).
Bromination
Bromine is introduced at position 2 using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions. The methoxy group directs bromination to the ortho position.
O-Methylation of Phenolic Intermediates
A phenolic intermediate (e.g., 2-bromo-3-chloro-4-fluorophenol) is methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone under reflux.
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 25°C, 4h | 78% |
| Fluorination | NaNO₂, HCl, HF, 0°C, 2h | 65% |
| Bromination | Br₂, FeCl₃, 40°C, 6h | 82% |
| Methylation | MeI, K₂CO₃, acetone, reflux, 6h | 94% |
Directed Ortho-Metalation Strategy
A directed ortho-metalation (DoM) approach uses a methoxy group to guide lithiation at the ortho position. The lithiated intermediate reacts with electrophiles (e.g., Cl₂, Br₂) to install halogens sequentially.
Protocol Overview:
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Lithiation : 1-Methoxybenzene is treated with lithium diisopropylamide (LDA) at -78°C.
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Chlorination : Reaction with hexachloroethane (Cl₃C-CCl₃) introduces chlorine at position 3.
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Fluorination : A Balz-Schiemann reaction replaces an amino group with fluorine.
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Bromination : Electrophilic bromination at the activated ortho position completes the substitution pattern.
Reaction Table
| Step | Reagent | Temperature | Outcome |
|---|---|---|---|
| Lithiation | LDA, THF | -78°C | Ortho-lithiated species |
| Chlorination | Cl₃C-CCl₃ | -30°C | 3-Chloro derivative |
| Fluorination | NaNO₂, HF | 0°C | 4-Fluoro substitution |
| Bromination | Br₂, FeCl₃ | 40°C | 2-Bromo product |
Comparative Analysis of Methods
The table below evaluates the efficiency and practicality of each approach:
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost-effectiveness and scalability. Key steps include:
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Continuous Flow Reactors : For bromination and chlorination to enhance safety and yield.
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Catalytic Systems : Iron-based catalysts reduce halogen waste.
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In Situ Quenching : Automated systems neutralize excess reagents (e.g., Br₂, Cl₂) to minimize hazards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-fluoro-1-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can react with nucleophiles such as sodium methoxide to form methoxylated derivatives.
Electrophilic Aromatic Substitution: It can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol is commonly used as a reagent.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled conditions.
Major Products Formed
Methoxylated Derivatives: Formed from nucleophilic aromatic substitution.
Nitro or Sulfonated Derivatives: Formed from electrophilic aromatic substitution.
Scientific Research Applications
2-Bromo-3-chloro-4-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-1-methoxybenzene involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The compound’s unique substituents influence its reactivity and interaction with other molecules, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position and Electronic Effects :
- The methoxy group in this compound donates electrons via resonance, making positions 2 and 6 (ortho/para to -OCH₃) more reactive. However, adjacent halogens (Br, Cl, F) withdraw electrons, creating a complex electronic environment that may favor meta-substitution in further reactions .
- In contrast, trifluoromethoxy (-OCF₃) analogs (e.g., CAS 105529-58-6) exhibit stronger electron-withdrawing effects, significantly reducing electron density on the ring and altering reaction pathways .
Physical Properties: The presence of multiple halogens increases molecular weight and boiling points compared to non-halogenated analogs. For example, 1-Bromo-2-chloro-4-fluorobenzene (C₆H₃BrClF) has a molecular weight of 209.44 g/mol , while this compound (C₇H₅BrClFO) is heavier at 254.47 g/mol, likely leading to higher melting points. Trifluoromethoxy-substituted compounds (e.g., C₇H₃BrF₄O) have enhanced lipophilicity, making them more soluble in organic solvents .
Reactivity and Synthetic Applications: Halogenated methoxybenzenes are valuable in cross-coupling reactions. For instance, 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) is used as an intermediate under controlled conditions , suggesting similar utility for the target compound. Bromo-chloro-fluoro analogs (e.g., 1-Bromo-2-chloro-4-fluorobenzene) are precursors to polychlorinated biphenyls (PCBs) or fluorinated pharmaceuticals .
Biological Activity
2-Bromo-3-chloro-4-fluoro-1-methoxybenzene, with the molecular formula C7H6BrClF, is an aromatic compound notable for its unique halogenated structure. This compound is characterized by the presence of bromine, chlorine, fluorine, and a methoxy group, which significantly influence its chemical reactivity and biological activity. Understanding the biological properties of this compound is crucial for its potential applications in medicinal chemistry and organic synthesis.
The molecular weight of this compound is approximately 239.47 g/mol. Its structure allows for various chemical transformations, particularly through electrophilic aromatic substitution reactions. The halogen substituents enhance lipophilicity and alter the electronic properties, which are often correlated with increased biological activities such as antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains due to their ability to disrupt cellular membranes or inhibit essential enzymatic functions. The lipophilic nature of halogenated compounds allows them to penetrate lipid membranes effectively.
Anticancer Activity
Similar structural analogs have been studied for their anticancer properties. For example, compounds featuring bromine and chlorine substituents have shown promising results in inhibiting cancer cell proliferation in vitro. A study indicated that derivatives with similar halogenation patterns exhibited IC50 values in the low micromolar range against various cancer cell lines .
Case Study 1: Anticancer Efficacy
In a study examining the effects of halogenated compounds on breast cancer cell lines, a derivative structurally similar to this compound was found to inhibit MDA-MB-231 cells significantly, with an IC50 value of approximately 0.126 μM. This suggests that modifications in halogen positioning can lead to substantial differences in biological activity .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of halogenated phenols revealed that compounds with multiple halogens displayed enhanced activity against Gram-positive bacteria. The mechanism was attributed to increased membrane permeability and disruption of metabolic pathways within bacterial cells.
Comparison with Related Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity Summary |
|---|---|---|
| 1-Bromo-4-chloro-2-fluorobenzene | C7H4BrClF | Exhibits moderate antimicrobial activity; used in drug synthesis. |
| 2-Chloro-3-fluoro-4-methoxybenzene | C8H8ClF | Shows anticancer properties; effective against specific cell lines. |
| 1-Bromo-3-chloro-4-fluorobenzene | C7H4BrClF | Similar reactivity; studied for potential therapeutic applications. |
Q & A
Basic Research Questions
Q. What are recommended synthetic routes for 2-bromo-3-chloro-4-fluoro-1-methoxybenzene, and how can regioselectivity be controlled?
- Methodology : Start with a halogenated anisole precursor (e.g., 1-methoxybenzene derivatives) and employ sequential electrophilic aromatic substitution (EAS) reactions. Bromination and chlorination can be achieved using Br₂/FeBr₃ and Cl₂/FeCl₃, respectively, while fluorination may require Balz-Schiemann or halogen-exchange methods .
- Regioselectivity : Use directing effects of the methoxy group (para/ortho-directing) and steric hindrance from existing halogens to prioritize substitution at specific positions. Monitor reaction progress via HPLC or GC to verify intermediate purity (>95% as per industrial standards) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (C₇H₅BrClFO ≈ 240.45 g/mol).
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>97% as per catalog specifications) .
Q. What are the key stability considerations for storing this compound?
- Storage Conditions : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Avoid contact with metals or reducing agents that may trigger dehalogenation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential release of toxic fumes (e.g., HBr, HCl) during decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The electron-withdrawing nature of halogens (Br, Cl, F) and methoxy group alters the aromatic ring’s electron density. Bromine acts as a better leaving group in Pd-catalyzed couplings, while fluorine’s strong C-F bond may hinder oxidative addition. Computational studies (DFT) can predict activation barriers for specific reaction pathways .
- Experimental Design : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and reaction solvents (DME/H₂O) to enhance yields. Monitor byproducts (e.g., homocoupling) via TLC or LC-MS .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar halogenated aromatics?
- Case Study : If NMR signals overlap (e.g., meta-fluorine vs. para-chlorine), use 2D NMR (COSY, HSQC) or isotopic labeling. Compare with reference spectra from databases (e.g., PubChem, Reaxys) .
- Validation : Cross-check melting points (mp) and boiling points (bp) against literature (e.g., mp ranges for bromo-chloro analogs: 30–49°C) .
Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
- Application Example : Functionalize via Ullmann coupling to introduce heterocycles (e.g., pyridines) for kinase inhibitor development. Optimize reaction conditions (CuI, 1,10-phenanthroline, DMF) to minimize dehalogenation .
- Scale-Up Challenges : Address solubility limitations (e.g., in THF or DCM) and optimize column chromatography for gram-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
